molecular formula C16H15N3O2S B11330275 N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11330275
M. Wt: 313.4 g/mol
InChI Key: TZSKPWAODQEWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

    Agriculture: As a potential agrochemical for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzothiadiazole derivatives and potentially useful for specialized applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C16H15N3O2S/c1-10-5-11(2)7-13(6-10)21-9-16(20)17-12-3-4-14-15(8-12)19-22-18-14/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

TZSKPWAODQEWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=NSN=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.